molecular formula C16H30BNO4 B13621241 tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

Cat. No.: B13621241
M. Wt: 311.2 g/mol
InChI Key: KUTJINCOPLUGAK-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized azetidine derivative. Azetidines (4-membered saturated nitrogen heterocycles) are valued in medicinal chemistry for their conformational rigidity, which enhances metabolic stability and target binding. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C16H30BNO4

Molecular Weight

311.2 g/mol

IUPAC Name

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3

InChI Key

KUTJINCOPLUGAK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Borylation of Azetidine Precursors

One well-documented method involves the palladium-catalyzed borylation of a halogenated azetidine derivative, typically a triflate or iodide, under mild conditions:

  • Starting Material: tert-Butyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate or tert-butyl 3-iodoazetidine-1-carboxylate.
  • Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate as base.
  • Catalyst: Palladium complex such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex.
  • Solvent: 1,4-Dioxane.
  • Conditions: Argon atmosphere, 80°C, 16 hours.

Procedure Summary:
A mixture of the halogenated azetidine derivative, bis(pinacolato)diboron, potassium acetate, and palladium catalyst is stirred under an inert atmosphere at elevated temperature. After completion, the reaction mixture is cooled, and the product is extracted and purified by column chromatography. This yields tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate with high purity and yield.

Step Reagents/Conditions Purpose
1 tert-Butyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate Starting material
2 Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2·CH2Cl2, dioxane, 80°C, 16 h Borylation reaction
3 Work-up: Extraction, washing (water, brine), drying (MgSO4) Purification
4 Column chromatography (EtOAc/Hexanes gradient) Isolation of pure product

This method is supported by experimental data reported by Ambeed and others, demonstrating the efficient conversion of halogenated azetidine derivatives to the corresponding boronate esters.

One-Pot Synthesis Using 1-Azabicyclo[1.1.0]butane Intermediates

An alternative approach involves the use of 1-azabicyclo[1.1.0]butane (ABB) intermediates, which can be converted into various protected azetidines including those bearing boronate groups:

  • Starting Material: Allylamine converted to ABB hydrobromide salt.
  • Key Steps: Formation of ABB in situ via treatment with phenyllithium, followed by nucleophilic ring opening and functionalization.
  • Functionalization: Introduction of boronate esters via nucleophilic substitution or palladium-catalyzed cross-coupling.

This method allows for rapid, gram-scale synthesis of protected azetidines with diverse substituents, including boronate groups, by mixing and matching protecting groups and halides. This approach offers flexibility and efficiency in preparing boronate-functionalized azetidines.

Additional Notes on Reaction Conditions and Purification

  • Inert Atmosphere: Reactions are typically performed under argon or nitrogen to prevent oxidation and moisture interference.
  • Temperature Control: Elevated temperatures (around 80°C) are common to facilitate catalytic borylation.
  • Purification: Column chromatography on silica gel with gradients of ethyl acetate and hexanes is standard to isolate the product.
  • Solvent Removal: Evaporation under reduced pressure is used to concentrate reaction mixtures before purification.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents & Catalysts Advantages Limitations
Pd-Catalyzed Borylation of Azetidine Triflate/Iodide tert-Butyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate or tert-butyl 3-iodoazetidine-1-carboxylate Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2·CH2Cl2 High yield, well-established Requires halogenated intermediate
One-Pot ABB Intermediate Route Allylamine via ABB hydrobromide salt PhLi, electrophiles, nucleophiles Rapid, gram-scale, modular More complex starting material

Research Findings and Optimization

  • The palladium-catalyzed borylation method has been optimized for reaction time (16 hours) and temperature (80°C) to maximize yield and purity.
  • The ABB route allows for rapid diversification of azetidine derivatives, including boronate esters, enabling synthesis of various functionalized azetidines suitable for medicinal chemistry applications.
  • Purification techniques such as column chromatography are essential to remove residual palladium and by-products, ensuring high purity for downstream use.
  • The boronate ester moiety in the product is stable under the reaction and purification conditions, preserving its utility for further cross-coupling reactions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and outcomes include:

SubstrateCatalyst SystemBaseSolventTemp (°C)YieldSource
5-BromopyrimidinePd(dppf)Cl₂, Cs₂CO₃Cs₂CO₃Toluene9584%
Aryl bromidesXPhos Pd G2, Cs₂CO₃Cs₂CO₃Dioxane/H₂O10098%
4-Bromo-1H-pyrazolePd(PPh₃)₄, Na₂CO₃Na₂CO₃Dioxane/H₂O10072%

Mechanistic studies indicate oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form C–C bonds .

Nucleophilic Substitution Reactions

The azetidine nitrogen participates in SN2 reactions with electrophiles under basic conditions:

ElectrophileBaseSolventProductYieldSource
Ethanesulfonyl chlorideDBUDMFSulfonamide derivative84%
4-FluorophenolCs₂CO₃DioxaneAryl ether-coupled azetidine72%

Steric hindrance from the tert-butyl group necessitates elevated temperatures (90–100°C) for efficient substitution .

Deprotection of the tert-Butyl Group

The Boc group is cleaved under acidic conditions to yield the free azetidine:

AcidSolventTemp (°C)ProductYieldSource
Trifluoroacetic acidDCM253-Boronate azetidine95%
HCl (4M in dioxane)Dioxane50Hydrochloride salt89%

Deprotection kinetics show complete cleavage within 2–4 hours, confirmed by TLC and NMR .

Cyclopropanation via Alkene Transfer

The boronate ethyl chain participates in cyclopropanation with diiodomethane and ZnEt₂:

ReagentsCatalystSolventProductYieldSource
Diiodomethane, ZnEt₂Pd(OAc)₂DCMCyclopropane derivative68%

This reaction proceeds via a Simmons-Smith-type mechanism, forming a strained cyclopropane ring adjacent to the azetidine .

Buchwald-Hartwig Amination

The boronate group indirectly supports C–N bond formation in related azetidine derivatives:

AmineCatalyst SystemLigandYieldSource
4-AminopyridinePd₂(dba)₃, XPhosXPhos76%

While direct data for this compound is limited, structural analogs demonstrate feasibility under similar conditions.

Stability and Side Reactions

  • Hydrolysis : The boronate ester hydrolyzes slowly in aqueous base (t₁/₂ = 12 h at pH 9).

  • Oxidation : Exposure to H₂O₂ forms boronic acid derivatives, detectable via ¹¹B NMR .

Scientific Research Applications

Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various chemical transformations. The boron atom in the dioxaborolane ring can interact with molecular targets, facilitating reactions such as Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound 1 : tert-Butyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)piperidine-1-carboxylate (Piperidine Analog)
  • Structure : Replaces azetidine with a 6-membered piperidine ring.
  • Synthesis : Synthesized via visible-light-mediated decarboxylative radical addition (71% yield, colorless oil) .
  • Key Data: Molecular Formula: C18H35BNO4 HRMS: [M+Na]+: 340.2664 (calc. 340.2657) .
Compound 2 : tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
  • Structure : Boronic ester attached directly to azetidine via a 4-methylbenzyl group.
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .
  • Comparison : The benzyl group introduces aromaticity and steric bulk, which could enhance stability but reduce solubility in polar solvents.

Substituent and Linker Variations

Compound 3 : tert-Butyl 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • Structure : Pyrazole ring linked via a methyl group to azetidine.
  • Molecular Weight : 363.26 g/mol .
  • Hazard Profile : Warning (H302: Harmful if swallowed) .
Compound 4 : tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
  • Structure : Bromoethyl substituent instead of boronic ester.
  • Molecular Weight : 264.16 g/mol .
  • Key Properties :
    • LogP : 1.9 (moderate lipophilicity)
    • Hydrogen Bond Acceptors : 3 .
  • Comparison : The bromo group serves as a precursor for further functionalization (e.g., Suzuki coupling), highlighting the target compound’s role as a reactive intermediate.

Research Findings and Implications

  • Reactivity in Cross-Couplings : The target compound’s ethyl linker balances flexibility and steric accessibility, likely enhancing reaction rates in Suzuki-Miyaura couplings compared to bulkier analogs (e.g., Compound 2) .
  • Metabolic Stability : Azetidine derivatives generally exhibit superior metabolic stability over piperidines due to reduced ring flexibility .
  • Safety : Most analogs have moderate hazards (e.g., H302), necessitating standard safety protocols during handling .

Biological Activity

Tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate (CAS No. 885693-20-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a dioxaborolane moiety. The dioxaborolane structure is known for its role in various chemical reactions, particularly in organoboron chemistry, which has implications in drug development and synthesis.

Structural Formula

The structural formula can be represented as follows:

C15H25BO3\text{C}_{15}\text{H}_{25}\text{B}\text{O}_3

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:

  • Anticancer Activity : Dioxaborolanes have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : Some studies suggest that similar compounds may possess antimicrobial effects, potentially disrupting bacterial cell walls or interfering with metabolic pathways.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Another research effort focused on the synthesis of related azetidine derivatives showed promising results against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity, leading to cell lysis .

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Azetidine Ring : Starting from commercially available precursors such as tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Introduction of the Dioxaborolane Moiety : This step often requires the use of boron reagents under controlled conditions to ensure high yields and purity.
  • Purification : Final products are purified using techniques like column chromatography to isolate the desired compound .

Table: Synthesis Summary

StepReagents/ConditionsOutcome
Formation of AzetidineTert-butyl 4-hydroxypiperidineAzetidine precursor
Dioxaborolane IntroductionBoron reagents (e.g., bis(pinacolato)diboron)Dioxaborolane-substituted azetidine
PurificationColumn chromatographyPure tert-butyl azetidine derivative

Q & A

Q. Key Conditions :

StepReagents/ConditionsRole
ActivationDMAP, Et3N, CH2Cl2 (0–20°C)Facilitates boronate coupling
CouplingPd(dppf)Cl2, K2CO3, THF/H2O (4:1)Drives Suzuki-Miyaura cross-coupling

How can contradictory NMR data (e.g., split peaks) be resolved during characterization?

(Advanced)
Split peaks often stem from rotational isomerism of the boronate ester or solvent interactions. Solutions include:

  • Acquiring spectra in CDCl3 instead of DMSO-d6 to reduce hydrogen bonding .
  • Heating the NMR sample to 50°C to accelerate conformational exchange and simplify signals .
  • Validating assignments via 2D NMR (HSQC, HMBC) and comparing with computational predictions (DFT) .

What strategies optimize yields in Suzuki-Miyaura couplings using this boronate ester?

(Advanced)
Optimization hinges on:

  • Catalyst : Pd(PPh3)4 (1 mol%) for electron-rich aryl partners .
  • Base : Cs2CO3 (3 equiv) to maintain basicity without degrading the tert-butyl group .
  • Solvent : Degassed THF/H2O (4:1) to prevent boronate oxidation .

Q. Yield Comparison :

CatalystBaseSolventYield (%)
Pd(dppf)Cl2Cs2CO3THF/H2O85
Pd(OAc)2K3PO4Dioxane/H2O72

How does the tert-butyl group influence reactivity in nucleophilic substitutions?

(Advanced)
The tert-butyl carbamate:

  • Shields the azetidine nitrogen , directing reactivity to the boronate moiety .
  • Enhances stability in acidic conditions (pH 4–6), enabling selective deprotection .
    DFT studies show a 20% lower activation energy for boronate-centered reactions compared to non-protected analogs .

What methods confirm the compound’s purity and structural integrity?

Q. (Basic)

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .
  • HRMS : Expected [M+H]+ at m/z 340.2154 (C17H31BNO4) .
  • 11B NMR : A singlet at δ 30 ppm confirms intact boronate ester .

Why do melting point ranges vary between synthesis batches (e.g., 94–99°C vs. 96–98°C)?

(Advanced)
Variations arise from:

  • Residual solvents (e.g., CH2Cl2) trapped during crystallization .
  • Polymorphism : Different crystal packing modes due to cooling rate variations .
    Solutions :
  • Recrystallize from ethanol/water (7:3) to isolate the thermodynamically stable form .
  • Use DSC to identify polymorph transitions .

How can the azetidine ring be functionalized without degrading the boronate ester?

(Advanced)
Selective Functionalization Protocol :

  • Acylation : React with acetyl chloride (1.2 equiv) and DIPEA in CH2Cl2 at 0°C (98% boronate retention) .
  • Alkylation : Use MeI (1.5 equiv) and NaH in THF (85% retention) .
    Monitoring : Track boronate integrity via 11B NMR (loss of δ 30 ppm signal indicates degradation) .

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